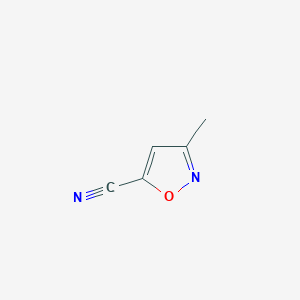

3-Methylisoxazole-5-carbonitrile

描述

Significance of Isoxazole (B147169) Core Structures in Medicinal and Material Sciences

The isoxazole ring is a prominent scaffold in medicinal chemistry due to its wide range of biological activities. ajrconline.orgbohrium.com Isoxazole derivatives are known to exhibit anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective effects, among others. nih.govrsc.org This broad spectrum of activity has led to the incorporation of the isoxazole moiety into numerous commercially available drugs. scholarsresearchlibrary.comwikipedia.org Examples include the anti-inflammatory drug parecoxib, the antibiotic sulfamethoxazole (B1682508), and the immunosuppressant leflunomide. rsc.org The versatility of the isoxazole ring allows for structural modifications that can enhance pharmacological properties and selectivity for specific biological targets. nih.govrsc.org

In material sciences, isoxazole derivatives are explored for their unique chemical and physical properties. The planar structure of the isoxazole ring can facilitate π-π stacking interactions, a key feature in the design of organic electronic materials. Furthermore, the ability to introduce various functional groups onto the isoxazole core allows for the fine-tuning of properties like fluorescence and conductivity, making them candidates for applications in sensors and organic light-emitting diodes (OLEDs).

Overview of the Research Landscape for Nitrile-Substituted Heterocycles

Nitrile-substituted heterocycles are a class of organic compounds that have garnered considerable attention in chemical research. The nitrile group is a powerful electron-withdrawing group and a versatile functional handle that can be transformed into other functionalities such as amines, carboxylic acids, and tetrazoles. This chemical reactivity makes nitrile-substituted heterocycles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Research in this area often focuses on the development of novel synthetic methodologies for the introduction of the nitrile group into heterocyclic systems and the exploration of the unique reactivity of these compounds. researchgate.net For instance, nitrile ylides, which can be generated from certain nitrile-containing heterocycles, are useful in 1,3-dipolar cycloaddition reactions to construct other five-membered rings. researchgate.net The electronic properties imparted by the nitrile group can also influence the biological activity of the parent heterocycle, often enhancing its potency or modifying its mechanism of action.

Data Tables

Table 1: Chemical Identity of 3-Methylisoxazole-5-carbonitrile

| Property | Value |

| IUPAC Name | 3-methyl-1,2-oxazole-5-carbonitrile |

| CAS Registry Number | 65735-07-1 |

| Molecular Formula | C₅H₄N₂O |

| Molecular Weight | 108.10 g/mol |

| SMILES Notation | CC1=NOC(=C1)C#N |

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-2-5(3-6)8-7-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGHXEQLWFSUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611835 | |

| Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65735-07-1 | |

| Record name | 3-Methyl-5-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65735-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylisoxazole 5 Carbonitrile and Its Derivatives

Established Synthetic Routes to the Isoxazole (B147169) Ring System

The synthesis of the isoxazole ring is a well-explored area of organic chemistry, with numerous reliable methods available.

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly valued for their efficiency, reduced waste, and time-saving nature. researchgate.net Several one-pot strategies have been developed for isoxazole derivatives. A common and effective method is the three-component reaction involving an aldehyde, hydroxylamine (B1172632), and a β-oxo ester or a terminal alkyne. researchgate.net

For instance, 3,5-disubstituted isoxazoles can be prepared in good yields through a one-pot, copper(I)-catalyzed procedure where nitrile oxides are generated in situ from aldoximes and subsequently react with terminal acetylenes. acs.orgnih.gov This approach avoids the need to isolate potentially unstable intermediates. acs.org Researchers have also developed metal-free, one-pot cascade reactions, such as the sequence involving α-azido acrylates and aromatic oximes, which proceed under mild conditions. organic-chemistry.org The development of multi-component reactions (MCRs) has significantly advanced the synthesis of complex isoxazoles, with some protocols involving as many as five components in a single pot under ultrasonic irradiation. researchgate.netpreprints.org

Table 1: Examples of One-Pot Syntheses for Isoxazole Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aldehyde, Hydroxylamine, Ethyl Acetoacetate | Citric Acid / Water | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | researchgate.net |

| Aldehyde, Terminal Alkyne, Hydroxylamine | Copper(I) / aq. Solvents | 3,5-Disubstituted isoxazoles | acs.org |

| Aromatic Aldehyde, Ethyl Nitroacetate | DABCO / Ultrasonication | Isoxazoles or Isoxazoline N-oxides | rsc.orgresearchgate.net |

| Propargylic Alcohols, N-protected Hydroxylamines | TSA, then TBAF | 3,5-Disubstituted isoxazoles | nih.gov |

| α-Azido acrylates, Aromatic Oximes | Metal-free / Mild conditions | 3,4,5-Trisubstituted isoxazoles | organic-chemistry.org |

While one-pot reactions offer efficiency, multi-step syntheses provide greater control over the introduction of functional groups and the purification of intermediates. A typical multi-step sequence for isoxazoles might involve the initial preparation of a key precursor, followed by a cyclization reaction. For example, a four-step sequence utilizing both iron and palladium catalysts can produce trisubstituted isoxazoles from readily available propargylic alcohols. nih.gov Another strategy involves the thermolysis of vinyl azides to generate azirine intermediates, which then react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles in a continuous-flow, three-step process. beilstein-journals.org

A common three-step approach for preparing substituted isoxazoles involves: google.com

Synthesis of a precursor molecule, such as acetylacetonitrile from ethyl acetate (B1210297) and acetonitrile (B52724).

Reaction of the precursor with an agent like p-toluenesulfonyl hydrazide to form an intermediate hydrazone.

A final ring-closure reaction with hydroxylamine under basic conditions to yield the isoxazole derivative. google.com

The cornerstone of most isoxazole syntheses is the cyclization step. The most widely reported method for forming the isoxazole ring is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and a dipolarophile, which is typically an alkyne or an alkene. rsc.orgnih.gov This reaction is highly versatile and allows for the synthesis of a wide range of substituted isoxazoles. nih.gov

Other cyclization strategies include:

The reaction of β-ketodithioesters with sodium azide (B81097) to furnish β-ketonitriles, which are precursors for isoxazoles.

Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) to produce 4-iodoisoxazoles, which can be further functionalized.

The condensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine.

The choice of precursor and reaction conditions can control the regioselectivity of the cyclization, determining the final substitution pattern on the isoxazole ring. organic-chemistry.org

In recent years, significant effort has been directed towards developing more environmentally friendly synthetic methods. rsc.org In isoxazole synthesis, this has led to a focus on metal-free reactions and the application of green chemistry principles. nih.govrsc.org

Metal-Free Routes: Many traditional isoxazole syntheses rely on metal catalysts, such as copper(I) or ruthenium(II). rsc.orgresearchgate.net While effective, these metals can be costly, toxic, and difficult to remove from the final product. nih.govrsc.org Consequently, metal-free alternatives are highly desirable. rsc.org Promising metal-free methods include:

The use of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govrsc.org

Employing tert-butyl nitrite (B80452) (TBN) as a metal-free radical initiator and a source of the N–O fragment for intramolecular cycloadditions. mdpi.com

Enamine-triggered [3+2]-cycloaddition reactions between aldehydes and N-hydroximidoyl chlorides. organic-chemistry.org

Green Chemistry Considerations: The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In isoxazole synthesis, this is being achieved through:

Eco-friendly Solvents: Using water as a reaction medium instead of hazardous organic solvents. researchgate.netnih.gov

Alternative Energy Sources: Employing microwave irradiation or ultrasonic waves to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. preprints.orgnih.govelifesciences.org

Benign Catalysts: Utilizing biodegradable and readily available catalysts such as citric acid, tartaric acid, or even agro-waste extracts like Water Extract of Orange Fruit Peel Ash (WEOFPA). researchgate.netnih.gov

Catalyst-Free Conditions: Developing protocols that proceed efficiently without any catalyst, often facilitated by ultrasound radiation. nih.gov

These green approaches not only minimize waste and hazard but also often provide operational simplicity and improved atom economy. preprints.orgelifesciences.org

Synthesis of 3-Methylisoxazole-5-carbonitrile and Key Intermediates

The synthesis of the specific target compound, this compound, can be approached by functionalizing a pre-formed isoxazole ring. A key intermediate for this transformation is 3-methylisoxazole-5-carboxylic acid.

The conversion of a carboxylic acid to a nitrile is a common transformation in organic synthesis. While direct conversion is possible under certain conditions, a more frequent and reliable method proceeds via a two-step sequence involving the formation of a primary amide followed by its dehydration.

In this context, the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride (SOCl₂) is the first crucial step. tandfonline.com This reaction does not directly yield the nitrile but instead converts the carboxylic acid into the more reactive intermediate, 3-methylisoxazole-5-carbonyl chloride. tandfonline.comresearchgate.netmasterorganicchemistry.com The gaseous byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape, driving the reaction to completion. masterorganicchemistry.com

This in situ generated acyl chloride is highly reactive and is typically not isolated. It is readily converted into 3-methylisoxazole-5-carboxamide (B1314496) by reacting it with an appropriate amine, such as ammonia. tandfonline.com The subsequent dehydration of this primary amide using a dehydrating agent would furnish the final product, this compound.

Table 2: One-Pot Synthesis of 3-Methylisoxazole-5-Carboxamides via Acyl Chloride Intermediate

| Starting Materials | Product | Key Intermediate | Reference(s) |

|---|---|---|---|

| 3-methylisoxazole-5-carboxylic acid, Thionyl chloride, Amine (e.g., Aniline, Benzylamine) | 3-methylisoxazole-5-carboxamides | 3-methylisoxazole-5-carbonyl chloride | tandfonline.com |

| 5-methylisoxazole-3-carboxylic acid, Thionyl chloride, Various Amines | 5-methylisoxazole-3-carboxamide (B1215236) derivatives | 5-methylisoxazole-3-carbonyl chloride | researchgate.net |

Condensation Reactions with Carbonyl Compounds

Condensation reactions represent a fundamental approach to the synthesis of the isoxazole ring system. These reactions typically involve the reaction of a primary nitro compound with a dipolarophile, such as a derivative of a carbonyl compound. For instance, the base-catalyzed condensation of primary nitro compounds with compounds containing a carbonyl group can lead to the formation of the isoxazole core. unifi.it Another established method involves the reaction of nitrile oxides with terminal acetylenes, which can be facilitated by catalysts like copper(I) or ruthenium(II). Additionally, the condensation of nitroacetic esters with dipolarophiles in the presence of a base provides a viable route to isoxazole derivatives.

Nucleophilic Substitution Reactions Involving the Cyano Group

The cyano group at the 5-position of the 3-methylisoxazole (B1582632) ring is susceptible to nucleophilic substitution, offering a pathway to a variety of derivatives. The electron-withdrawing nature of the cyano group enhances the reactivity of the isoxazole ring towards nucleophiles. This allows for the replacement of the cyano group with other functional groups, although specific examples directly involving this compound are not extensively detailed in the provided search results. However, the general principle of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems is well-established. nih.govnih.govrsc.orgbeilstein-journals.org The reaction outcomes can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Regiospecific Coupling Reactions, e.g., Suzuki Coupling

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a powerful tool for forming carbon-carbon bonds. wikipedia.org This reaction has been widely applied in the synthesis of complex organic molecules, including substituted heterocycles. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comlibretexts.org

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halide or triflate to form an organopalladium(II) species. wikipedia.orglibretexts.org

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. wikipedia.org

While specific examples of Suzuki coupling directly on this compound were not found in the search results, the methodology is broadly applicable to heterocyclic halides. For instance, a halogenated derivative of 3-methylisoxazole could potentially undergo Suzuki coupling with a boronic acid to introduce a new substituent at a specific position on the isoxazole ring. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and regioselectivity. organic-chemistry.orgnih.gov

Preparation of Related and Precursor Compounds

The synthesis of compounds structurally related to or serving as precursors for this compound is essential for expanding the chemical space and accessing novel derivatives.

Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid and its Derivatives

5-Amino-3-methylisoxazole-4-carboxylic acid is a valuable bifunctional isoxazole derivative that can be considered a non-proteinogenic β-amino acid. mdpi.com Its synthesis and incorporation into peptides are of significant interest. mdpi.comnih.gov

A common method for preparing 5-amino-3-methylisoxazole-4-carboxylic acid involves a three-step sequence. mdpi.com

Table 1: Three-Step Synthesis of 5-Amino-3-methylisoxazole-4-carboxylic Acid

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Ethyl cyanoacetate (B8463686), Triethyl orthoacetate | Catalytic DMAP, 110 °C | Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) |

| 2 | Ethyl 2-cyano-3-ethoxybut-2-enoate (P1) | NH₂OH∙HCl, EtONa in EtOH, 24h at room temperature | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) |

| 3 | Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate (P2) | 10% NaOH solution, 70 °C, then HCl to pH 4 | 5-amino-3-methyl-4-isoxazolecarboxylic acid (P3) |

Data sourced from MDPI. mdpi.com

This procedure starts with the reaction of ethyl cyanoacetate and triethyl orthoacetate to form an intermediate, which is then cyclized with hydroxylamine. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid. mdpi.com

5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) has been successfully utilized as an unnatural β-amino acid in solid-phase peptide synthesis (SPPS). mdpi.comnih.gov This allows for the creation of α/β-mixed peptides, which are of interest as peptidomimetics with potential therapeutic applications. mdpi.comnih.gov

Researchers have demonstrated that unblocked AMIA can be coupled to the N-terminus of resin-bound peptides using various conditions, including both classical and ultrasonic-agitated solid-phase synthesis. mdpi.comnih.gov Interestingly, the amino group of AMIA was found to be unreactive under typical conditions for Fmoc protection, allowing for its direct coupling without the need for an amino-protecting group. mdpi.com The resulting α/β-mixed peptide hybrids have been characterized using mass spectrometry techniques. mdpi.com

Preparation of 4-Formyl-3-methylisoxazole-5-carboxylic Acid

Information regarding the synthesis of 4-Formyl-3-methylisoxazole-5-carboxylic Acid could not be retrieved from the available research literature within the specified constraints.

Synthesis of 3-Methylisoxazole-5-carboxamides

A series of 3-methylisoxazole-5-carboxamides can be efficiently prepared through a one-pot synthesis commencing with 3-methylisoxazole-5-carboxylic acid. researchgate.nettandfonline.comtandfonline.com This methodology involves the initial conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted in situ with a variety of amines to yield the desired carboxamides. tandfonline.com

The synthesis begins with the treatment of 3-methylisoxazole-5-carboxylic acid with an excess of thionyl chloride, using catalytic amounts of pyridine (B92270). tandfonline.com The mixture is refluxed for a period of 12 to 16 hours to ensure the complete formation of 3-methylisoxazole-5-carbonyl chloride. tandfonline.com Following this activation step, the reaction mixture is cooled to room temperature, and the appropriate amine is introduced slowly. The resulting mixture is then stirred for 8 to 12 hours at 60°C. tandfonline.com The crude product is subsequently purified by washing with water, extraction with chloroform (B151607), and recrystallization from a hexane/ethyl acetate mixture. tandfonline.com This procedure has been successfully employed to synthesize a range of N-substituted 3-methylisoxazole-5-carboxamides. researchgate.nettandfonline.com

Table 1: Synthesized 3-Methylisoxazole-5-carboxamides

| Compound | R¹ | R² | Yield (%) |

|---|---|---|---|

| 2a | H | Ph | 75 |

| 2b | H | CH₂Ph | 78 |

| 2c | H | n-Bu | 70 |

| 2d | H | C(CH₃)₂Et | 72 |

| 2e | Me | Ph | 80 |

| 2f | - | 3-methylisoxazol-5-yl | 65 |

Data sourced from Martins et al. (2002). tandfonline.com

Synthesis of 5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles

The synthetic strategy for 3-methylisoxazole-5-carboxamides can be adapted for the preparation of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles. researchgate.nettandfonline.comtandfonline.com This is also a one-pot procedure that utilizes the in situ generated 3-methylisoxazole-5-carbonyl chloride. tandfonline.com

Following the preparation of the acid chloride from 3-methylisoxazole-5-carboxylic acid and thionyl chloride with pyridine as a catalyst, the respective pyrazole (B372694) derivative is added to the reaction mixture with chloroform serving as the solvent. tandfonline.com The mixture is then stirred at reflux for 12 hours. tandfonline.com A notable aspect of this synthesis is the formation of a mixture of 1,3- and 1,5-isomers when using substituted pyrazoles, such as those bearing CO₂Et and CF₃ groups. researchgate.nettandfonline.comtandfonline.com The resulting products are isolated and purified by recrystallization. tandfonline.com The identification and assignment of the different isomers can be confirmed using spectroscopic methods like HMBC NMR experiments. tandfonline.com

Table 2: Synthesis of 5-[(1H-Pyrazol-1-yl)carbonyl]-3-methylisoxazoles

| Compound | R³ (Position on Pyrazole) | R⁵ (Position on Pyrazole) | Isomer Ratio (1,3- : 1,5-) | Total Yield (%) |

|---|---|---|---|---|

| 3a/4a | H | H | - | 85 |

| 3b/4b | CO₂Et | Me | 1:1 | 78 |

| 3c/4c | CO₂Et | Et | 1:1 | 75 |

| 3d/4d | CO₂Et | Ph | 1:1.5 | 80 |

| 3e/4e | CF₃ | H | 1.5:1 | 82 |

| 3f/4f | CF₃ | Me | 1:1.5 | 85 |

| 3g/4g | CF₃ | Et | 1:1.5 | 83 |

| 3h/4h | CF₃ | Ph | 1:2 | 88 |

Data sourced from Martins et al. (2002). tandfonline.com

Advanced Spectroscopic and Structural Elucidation of 3 Methylisoxazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentimist.maconicet.gov.ar

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the connectivity and chemical environment of atoms within a molecule. For unambiguous structure confirmation, theoretical calculations of chemical shifts using quantum chemical methods are often employed alongside experimental data. conicet.gov.ar

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. The spectrum of 3-Methylisoxazole-5-carbonitrile is expected to be relatively simple, showing two distinct signals corresponding to the two types of protons present.

Methyl Protons (-CH₃): The three equivalent protons of the methyl group at the C3 position of the isoxazole (B147169) ring would appear as a sharp singlet. Its chemical shift would be in the typical alkyl region, influenced by the adjacent heterocyclic ring.

Isoxazole Ring Proton (-CH): The single proton at the C4 position is a key indicator of the isoxazole ring structure. It is expected to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. Its position would be further downfield compared to the methyl protons due to the electronic effects of the surrounding ring system and the adjacent cyano group.

A representative ¹H NMR data table for this compound is presented below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | Singlet | 3H | C3-CH₃ |

| ~6.80 | Singlet | 1H | C4-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. For this compound, five distinct signals are anticipated, corresponding to each of the five carbon atoms.

Methyl Carbon (-CH₃): This carbon appears in the upfield (aliphatic) region of the spectrum.

Isoxazole Ring Carbons (C3, C4, C5): These three carbons will have distinct chemical shifts reflecting their unique electronic environments within the heterocyclic ring. The C3 and C5 carbons, being bonded to the heteroatoms and substituents, are typically observed further downfield than the C4 carbon.

Nitrile Carbon (-C≡N): The carbon of the cyano group has a characteristic chemical shift in the range of 110-120 ppm.

A representative ¹³C NMR data table is shown below.

| Chemical Shift (δ, ppm) | Assignment |

| ~12.0 | C H₃ |

| ~110.5 | C ≡N |

| ~115.0 | C 4 |

| ~155.0 | C 5 |

| ~162.0 | C 3 |

To further validate experimental findings, theoretical NMR chemical shifts can be calculated using quantum chemistry methods. conicet.gov.ar The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for computing nuclear magnetic shielding tensors. imist.magaussian.com

This computational technique, often paired with Density Functional Theory (DFT) functionals such as B3LYP, calculates the magnetic shielding for each nucleus. imist.manih.gov The theoretical chemical shifts (δ) are then obtained by subtracting the calculated shielding constant (σ) of the nucleus of interest from the shielding constant of a reference standard, typically tetramethylsilane (B1202638) (TMS). imist.ma

δ_calc = σ_ref - σ_calc

A strong correlation between the GIAO-calculated chemical shifts and the experimental NMR data provides powerful evidence for the correct structural assignment. conicet.gov.ar The accuracy of these calculations depends on the chosen level of theory and the basis set, such as the commonly used 6-31G(d,p). imist.ma

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netnih.govunito.it

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. nih.govunito.it

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules, allowing for the determination of molecular weight with high accuracy. researchgate.net When this compound (Molecular Formula: C₅H₄N₂O, Molecular Weight: 108.10 g/mol ) is analyzed by ESI-MS in positive ion mode, it is expected to produce a prominent signal for the protonated molecule, [M+H]⁺. Adducts with other cations present in the solvent, such as sodium [M+Na]⁺, may also be observed. nih.gov

The detection of these ions confirms the molecular weight of the compound.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated Molecule | 109.04 |

| [M+Na]⁺ | Sodium Adduct | 131.02 |

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation of a selected precursor ion. nih.govresearchgate.net In an MS/MS experiment, the [M+H]⁺ ion of this compound would be isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). unito.it

The resulting fragment ions are then detected, providing a fragmentation pattern that acts as a structural fingerprint. The fragmentation of heterocyclic rings and nitrile-containing compounds can proceed through characteristic pathways, including the loss of small, stable neutral molecules. nih.govunito.it For the [M+H]⁺ ion of this compound, plausible fragmentation pathways could involve the cleavage of the isoxazole ring or the loss of molecules such as hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN).

A plausible fragmentation table for the [M+H]⁺ ion is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Lost Fragment |

| 109.04 | 82.03 | 27.01 | HCN |

| 109.04 | 68.01 | 41.03 | CH₃CN |

| 109.04 | 81.03 | 28.01 | CO |

This detailed analysis of fragmentation pathways is crucial for the unambiguous identification and structural confirmation of the compound. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. For this compound, these methods are instrumental in confirming the presence of key functional groups. A significant peak in the IR spectrum is observed around 2231 cm⁻¹, which is characteristic of the nitrile (-C≡N) group stretching vibration. While specific Raman data for this compound is not extensively detailed in the available literature, Raman spectroscopy is generally a valuable tool for analyzing the vibrational and rotational states of molecules and is often used in conjunction with IR spectroscopy for a more complete vibrational analysis. mdpi.com

Table 1: Key Infrared (IR) Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | ~2231 |

Note: The exact positions of absorption bands can vary slightly depending on the sample preparation and the specific instrument used.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, single-crystal XRD analysis revealed a monoclinic crystal system. nih.gov The isoxazole ring in this related molecule is essentially planar. nih.gov In its crystal structure, molecules are linked by N—H⋯N hydrogen bonds, forming a two-dimensional array. nih.gov It is plausible that this compound also adopts a planar conformation, which would facilitate π-π stacking interactions in the solid state. The electron-withdrawing nature of the cyano group significantly influences the electronic distribution and reactivity of the isoxazole ring.

Table 2: Crystallographic Data for the Related Compound 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₅N₃O |

| Molecular Weight ( g/mol ) | 123.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8779 (2) |

| b (Å) | 18.8518 (11) |

| c (Å) | 8.2015 (4) |

| β (°) | 100.780 (2) |

| Volume (ų) | 588.99 (5) |

| Z | 4 |

This data pertains to a related compound and serves as an illustrative example of the type of information obtained from XRD studies.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly crucial for assessing the purity and concentration of this compound.

HPLC is a cornerstone technique for the analysis of isoxazole derivatives. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and detection. Reverse-phase HPLC, utilizing a C18 column, is a common approach. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, which may be buffered or contain additives like formic acid to improve peak shape. sielc.comshimadzu.com UV detection is frequently employed, with the detection wavelength selected based on the UV absorbance profile of the analyte. nih.gov For instance, a detection wavelength of 220 nm has been used in the analysis of related compounds. rsc.org

Table 3: Illustrative HPLC Parameters for Analysis of Isoxazole Derivatives

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 210 nm nih.gov |

These are representative conditions and may require optimization for the specific analysis of this compound.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the structural confirmation and trace-level quantification of this compound and its metabolites. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed based on their mass-to-charge ratio (m/z). nih.govrsc.org LC-MS/MS, which involves further fragmentation of selected ions, provides even greater structural information and specificity. nih.gov The selection of positive or negative ion mode depends on the analyte's ability to gain or lose a proton. amazonaws.com

Table 4: Typical LC-MS Parameters for Small Molecule Analysis

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

| Mobile Phase | Typically volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid in water/acetonitrile rsc.org |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Computational Chemistry and Theoretical Investigations of 3 Methylisoxazole 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For isoxazole (B147169) derivatives, DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) basis set, have been successfully used to perform quantum chemical calculations. nih.gov Such studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties.

While specific DFT studies focused solely on 3-Methylisoxazole-5-carbonitrile are not detailed in the available literature, a typical investigation would yield optimized geometric parameters. The following table represents the kind of data that would be generated from a DFT geometry optimization.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter (Bond/Angle) | Bond Length (Å) | Bond/Dihedral Angle (°) |

| O1-N2 | 1.42 | |

| N2-C3 | 1.31 | |

| C3-C4 | 1.44 | |

| C4-C5 | 1.37 | |

| C5-O1 | 1.35 | |

| C3-C6 (Methyl) | 1.50 | |

| C5-C7 (Cyano) | 1.43 | |

| C7-N8 (Cyano) | 1.16 | |

| O1-N2-C3 | 109.5 | |

| N2-C3-C4 | 112.0 | |

| C3-C4-C5 | 105.0 | |

| C4-C5-O1 | 108.5 | |

| C5-O1-N2 | 105.0 | |

| N2-C3-C6 | 118.0 | |

| C4-C5-C7 | 125.0 | |

| C5-C7-N8 | 179.5 |

Note: Data is illustrative and represents typical values that would be obtained from a DFT/B3LYP calculation.

Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. uni-muenchen.deuomustansiriyah.edu.iq These methods, such as Austin Model 1 (AM1), are computationally less demanding and faster than DFT, making them useful for preliminary geometry optimizations of larger molecules or for providing initial structures for higher-level calculations. wikipedia.org

AM1 is an improvement on the Modified Neglect of Diatomic Overlap (MNDO) method and works by modifying the core-core repulsion terms to improve the description of atomic interactions. wikipedia.org While modern computational power often allows for the use of more accurate DFT methods, semi-empirical calculations remain a valuable tool for rapid screening and initial structural analysis. uni-muenchen.de

Molecular Orbital Analysis

Molecular orbital (MO) analysis is crucial for understanding the electronic behavior and reactivity of a molecule. It focuses on the frontier orbitals, which play a key role in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that dictate a molecule's ability to donate and accept electrons, respectively. aimspress.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. aimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. aimspress.com

Analysis of the HOMO and LUMO surfaces reveals the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. For this compound, the HOMO would likely be distributed over the electron-rich isoxazole ring, while the LUMO would be expected to have significant contributions from the electron-withdrawing nitrile group.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Electron donor region, likely located on the isoxazole ring. |

| LUMO | -1.2 | Electron acceptor region, likely centered around the nitrile group. |

| HOMO-LUMO Gap (ΔE) | 6.3 | Indicates high kinetic stability. |

Note: Data is illustrative and represents typical values from a theoretical calculation.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and delocalization effects within a molecule. wikipedia.org It transforms the calculated molecular orbitals into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals, which closely correspond to a natural Lewis structure. wikipedia.orgwisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is crucial for understanding hyperconjugation and resonance effects. For this compound, significant interactions would be expected between the lone pairs on the oxygen and nitrogen atoms of the isoxazole ring and the antibonding orbitals (π*) of the ring and the nitrile group.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O1 | π(N2-C3) | 18.5 | p → π (Ring delocalization) |

| LP(1) N2 | π(C4-C5) | 22.1 | p → π (Ring delocalization) |

| π(C4-C5) | π(C7-N8) | 5.8 | π → π (Conjugation with nitrile) |

| σ(C3-C4) | σ(C5-C7) | 2.3 | σ → σ (Hyperconjugation) |

Note: LP denotes a lone pair. Data is illustrative and represents plausible interactions and energies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their biological or chemical activity. nih.gov QSAR models use statistical methods to build mathematical relationships between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity.

While no specific QSAR studies for this compound were found, research on related isoxazole derivatives has successfully employed these techniques. For instance, QSAR studies have been conducted on derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide to describe their immunological activities. nih.gov In such studies, quantum chemical calculations are used to generate descriptors that are then used to build the QSAR model. nih.gov A similar approach for this compound would involve calculating descriptors to predict its potential activity in a given context, aiding in the design of more potent analogs.

Table 4: Representative Molecular Descriptors for a Hypothetical QSAR Study of this compound

| Descriptor Class | Descriptor Name | Hypothetical Value | Potential Influence on Activity |

| Electronic | Dipole Moment | 3.5 D | Influences polar interactions with a target receptor. |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons in a charge-transfer complex. | |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. | |

| Steric/Topological | Molecular Weight | 108.10 g/mol | Affects transport and fit within a binding site. |

| Molecular Surface Area | ~130 Ų | Influences binding and solubility. | |

| Hydrophobicity | LogP | ~1.2 | Governs partitioning between aqueous and lipid phases. |

Note: Values are illustrative and represent typical descriptors used in QSAR modeling.

Correlation Between Molecular Structure and Biological Properties

Quantum-chemical investigations, particularly those using density functional theory (DFT), have been instrumental in exploring the correlation between the molecular structure of isoxazole derivatives and their biological activities. nih.gov For instance, studies on related isoxazole compounds have demonstrated that specific structural features, influenced by substituent groups, can be linked to immunological activity. nih.gov The distribution of electron density and the molecular electrostatic potential are key determinants of how these molecules interact with biological targets. nih.gov By analyzing these properties, it is possible to find correlations between the calculated molecular parameters and experimentally observed biological effects, such as the influence on spleen cells. nih.gov This structure-activity relationship is fundamental in medicinal chemistry for the rational design of new therapeutic agents.

Influence of Substituents on Electronic Properties and Reactivity

The electronic properties and reactivity of the isoxazole ring in this compound are significantly influenced by its substituents: the methyl group at position 3 and the cyano (nitrile) group at position 5. The methyl group is generally considered an electron-donating group, while the cyano group is a strong electron-withdrawing group. This push-pull arrangement creates a specific electronic environment within the molecule.

The electron-withdrawing nature of the cyano group enhances the reactivity of the isoxazole ring toward nucleophilic attack. The planar structure of the molecule facilitates π-π stacking interactions, which can be important in various chemical and biological contexts.

Conformational Analysis and Tautomerism Studies

Conformational analysis of molecules involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the scope for major conformational changes is limited due to the planar nature of the isoxazole ring. However, computational methods can be used to determine the most stable geometric arrangement of the atoms.

Quantum chemical calculations, such as those employing the B3LYP method with various basis sets, can be used to optimize the molecular geometry and identify the lowest energy conformer. mdpi.com While tautomerism—the migration of a proton—is a possibility in some isoxazole derivatives, particularly those with amino or hydroxyl groups, it is not a significant consideration for this compound under normal conditions due to the absence of labile protons. researchgate.netontosight.ai

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) in different colors.

For molecules with similar functional groups, the MEP map reveals key features. Regions with negative potential, often colored red or yellow, are typically associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen, indicating sites for electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential, usually colored blue, highlight areas that are favorable for nucleophilic attack. researchgate.net In this compound, the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the cyano group would be expected to show negative electrostatic potential, making them potential sites for interaction with electrophiles.

Hyperpolarizability Calculations for Non-Linear Optical (NLO) Activity

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability. Computational methods, such as finite-field approaches implemented in semiempirical or DFT calculations, can be used to predict the first-order hyperpolarizability (β) of a molecule. dtic.milneliti.com

The magnitude of the hyperpolarizability is a key factor in determining a material's NLO efficiency. neliti.com Calculations involve determining the components of the hyperpolarizability tensor and then calculating the total or mean hyperpolarizability. researchgate.netresearchgate.net These calculated values can then be compared with those of known NLO materials to assess the potential of the new compound. For molecules with significant intramolecular charge transfer, which is facilitated by the presence of both electron-donating and electron-withdrawing groups, larger hyperpolarizability values are often predicted. The push-pull nature of the substituents in this compound suggests it may possess NLO properties, which can be quantified through these theoretical calculations.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | chemscene.com |

| Molecular Weight | 108.10 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 49.82 Ų | chemscene.com |

| LogP | 0.8547 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Table 2: Key Computational Investigation Areas and Their Significance

| Investigation Area | Significance | Key Findings/Predictions |

| Structure-Activity Relationship | Links molecular features to biological effects, aiding in drug design. | Substituent positions on the isoxazole ring influence interactions with biological targets. nih.gov |

| Substituent Effects | Determines how attached chemical groups affect the molecule's electronics and reactivity. | The electron-withdrawing cyano group enhances reactivity towards nucleophiles. |

| Conformational Analysis | Identifies the most stable 3D shape of the molecule. | The isoxazole ring is planar, limiting major conformational flexibility. |

| MEP Mapping | Visualizes charge distribution to predict reactive sites. | Negative potential is expected around the N and O atoms, indicating sites for electrophilic attack. researchgate.netresearchgate.net |

| Hyperpolarizability (NLO) | Predicts the potential for use in advanced optical materials. | The push-pull electronic nature suggests potential for NLO activity. dtic.milneliti.com |

Biological and Pharmacological Research of 3 Methylisoxazole 5 Carbonitrile and Its Analogues

Anticancer and Cytostatic Activities

Induction of Cell Cycle Arrest

Certain analogues of 3-Methylisoxazole-5-carbonitrile have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest. In vitro studies have demonstrated that treatment with some isoxazole (B147169) derivatives can lead to an arrest in the G2/M phase of the cell cycle, a critical checkpoint for cell division. This interruption of the normal cell cycle progression is a key mechanism by which these compounds can halt the proliferation of cancer cells.

Further research on other heterocyclic compounds has shown similar mechanisms. For example, a small molecule compound, CPUC002, was found to induce G0/G1 cell cycle arrest in multiple myeloma cells. nih.gov Studies on other compounds have also highlighted that inducing cell cycle arrest is a common strategy for anticancer agents. nih.govnih.gov This effect can be triggered through various molecular pathways, including the stabilization of tumor suppressor proteins like p53 and the inhibition of signaling pathways such as STAT3. nih.gov The disruption of the cell cycle can also lead to increased production of reactive oxygen species (ROS), which can further contribute to cell death. nih.govnih.gov

Antimicrobial and Antibacterial Properties

The isoxazole nucleus is a core component of various compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.com Research into this class of compounds continues to be a promising avenue for the development of new antibiotics to combat the growing challenge of antimicrobial resistance. researchgate.netnih.gov

Derivatives of 3-methylisoxazole (B1582632) have demonstrated notable efficacy against a range of pathogenic bacteria. For instance, novel isoxazole-triazole hybrids have shown a strong antibacterial response against pathogenic strains of Escherichia coli and Pseudomonas aeruginosa. mdpi.com Similarly, 5-methylisoxazole-3-carboxamide (B1215236) derivatives have displayed significant antibacterial activity against Bacillus subtilis and Escherichia coli. benthamdirect.com

Studies on various isoxazole derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed antibacterial activity against a panel of Gram-positive bacteria. nih.gov The introduction of different functional groups, such as a thiophene (B33073) moiety, to the isoxazole ring has been observed to enhance antimicrobial activity against pathogens like S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

The potency of isoxazole analogues as antibacterial agents is often quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. mmu.ac.uk Studies have shown that certain derivatives can inhibit bacterial growth at low micromolar concentrations.

For example, specific 5-methylisoxazole-3-carboxamide derivatives exhibited significant antibacterial activity with MIC values as low as 6.25 µM against Bacillus subtilis and Escherichia coli. benthamdirect.com In another study, isoxazole-triazole conjugate 7b showed an MIC of 15 mg/mL against Escherichia coli and 30 mg/mL against Pseudomonas aeruginosa. mdpi.com Furthermore, some 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed potent activity against Gram-positive bacteria with MICs ranging from 2 to 32 µg/mL. nih.gov

The pharmacological profile of isoxazole derivatives extends to antifungal activity. Research has identified specific analogues with efficacy against fungal pathogens. For instance, an isoindole derivative incorporating the 5-methyl-isoxazole-3-yl moiety demonstrated antifungal activity against four fungal species: Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com

Other studies have highlighted the selective antifungal properties of isoxazole-based compounds. Two derivatives, PUB14 and PUB17, showed selective activity against Candida albicans. mdpi.com This selectivity is believed to stem from interactions with fungal-specific cellular components, such as the enzymes involved in ergosterol (B1671047) synthesis, which is a critical component of fungal cell membranes but absent in bacteria. mdpi.com

A significant area of research has been the evaluation of isoxazole derivatives against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Several studies have reported promising anti-mycobacterial activity.

A series of 5-methylisoxazole-3-carboxamide derivatives were tested against Mycobacterium tuberculosis H37Rv, with two compounds showing significant activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µM. benthamdirect.com Other isoxazole carboxylic acid alkyl ester derivatives have also been reported as potent inhibitors of both drug-susceptible and drug-resistant M. tuberculosis. nih.gov The anti-mycobacterial activity of these compounds is often evaluated using methods like the Microplate Alamar Blue Assay (MABA). mdpi.commsptm.org

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their potential as anti-inflammatory agents. nih.gov Research suggests that these compounds can modulate immune responses and reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

In cellular models, certain isoxazole compounds have been shown to significantly decrease the levels of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This indicates a potential therapeutic application in conditions characterized by chronic inflammation. For instance, the isoxazolotriazepine compound RM-33 was found to reduce carrageenan-induced inflammation in rats, an effect correlated with lower production of TNF-α. nih.gov The anti-inflammatory effects of some compounds are linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory pathway. nih.gov

Other Biological Activities

Antioxidant Activity

The isoxazole scaffold is a recurring motif in compounds investigated for their antioxidant properties. Research into this compound and its analogues has revealed significant potential in combating oxidative stress, primarily through free radical scavenging mechanisms.

Studies on various isoxazole derivatives have demonstrated their capacity to neutralize reactive oxygen species. One of the primary methods for evaluating this activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay. For instance, a novel compound, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, showed potent DPPH scavenging activity of 84.64% at a concentration of 100 µM, which was comparable to the standard ascorbic acid (87.15%) and superior to the synthetic antioxidant butylated hydroxytoluene (BHT) (55.17%). nih.gov This particular analogue also exhibited a strong ability to scavenge nitric oxide radicals (57.71%), outperforming BHT (38.19%). nih.gov The enhanced activity is attributed to the structural combination of the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety with the isoxazole core. nih.gov

Further research on a series of isoxazole-carboxamide derivatives identified compounds with potent free radical scavenging activity. nih.gov Compounds 2a and 2c in one study showed IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively, in the DPPH assay, which was significantly more potent than the control, Trolox (IC₅₀ = 3.10 ± 0.92 µg/ml). nih.gov Another study on isoxazole-containing chalcones and their dihydropyrazole derivatives also highlighted compounds with strong antioxidant potential. mdpi.com Chalcone 28 , which features three methoxy (B1213986) groups on the phenyl ring, was the most potent, with an IC₅₀ of 5 ± 1 µg/mL, equivalent to the standard gallic acid. mdpi.com These findings underscore that the antioxidant capacity of isoxazole derivatives is highly dependent on the nature and position of substituents on the molecular scaffold. mdpi.comnih.gov

The mechanism of action for this antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom to stabilize free radicals. nih.gov The collective evidence suggests that the isoxazole nucleus serves as a valuable pharmacophore for the design of novel antioxidant agents. nih.govresearchgate.netmdpi.commdpi.com

Mechanism of Action Studies

The pharmacological effects of this compound and its analogues stem from their interactions with specific biological macromolecules. The mechanism of action can involve direct binding to molecular targets like enzymes and receptors, the formation of covalent bonds with key amino acid residues, and the establishment of non-covalent interactions that stabilize the drug-target complex.

Derivatives of this compound have been shown to interact with a variety of molecular targets, modulating their function. ontosight.ai A prominent area of research is enzyme inhibition. For example, certain isoxazole-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes. nih.govnih.gov Compound A13 in one study demonstrated high potency against both COX-1 (IC₅₀ = 64 nM) and COX-2 (IC₅₀ = 13 nM), showing significant selectivity for COX-2. nih.gov Other isoxazole derivatives have been found to inhibit carbonic anhydrase, tyrosinase, and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, highlighting the versatility of the isoxazole scaffold in targeting different enzyme families. nih.govnih.govnih.gov

The nitrile group (-C≡N) present in this compound is a key functional group that can act as an electrophilic "warhead," enabling the formation of covalent bonds with nucleophilic residues in biological targets. nih.govmdpi.com This mechanism is particularly relevant for the inhibition of cysteine and serine proteases. mdpi.comnih.gov

The reaction involves the nucleophilic attack of a deprotonated cysteine (thiolate) or serine (alkoxide) residue from an enzyme's active site on the electrophilic carbon atom of the nitrile. nih.govfrontiersin.org This attack leads to the formation of a covalent thioimidate or imidate adduct, respectively. mdpi.comnih.gov This process can be reversible or irreversible. In cases where the reacting nucleophile is a cysteine residue with a nearby free amino group, the initially formed thioimidate can cyclize to form a stable thiazoline, rendering the inhibition effectively irreversible. nih.gov The reactivity of the nitrile warhead can be tuned by the electronic properties of the heterocyclic ring it is attached to; electron-withdrawing rings, such as in heteroaromatic nitriles, enhance the electrophilicity and reactivity of the nitrile group. nih.gov This strategy of using a nitrile warhead to achieve covalent inhibition has been successfully employed in the design of various enzyme inhibitors, demonstrating the potential for this compound and its analogues to act as covalent modifiers of protein function. nih.govresearchgate.net

Non-covalent interactions, including hydrogen bonds and hydrophobic interactions, are fundamental to the binding affinity and selectivity of isoxazole derivatives for their molecular targets. The isoxazole ring itself, with its oxygen and nitrogen heteroatoms, can act as a hydrogen bond acceptor.

Molecular docking and crystal structure analyses of various isoxazole analogues bound to their target proteins provide detailed insights into these interactions. For example, in the binding of an isoxazole-carboxamide derivative (A13 ) to the COX-2 enzyme, multiple hydrogen bonds are formed with key residues such as TYR-355, TYR-385, and SER-530, in addition to numerous hydrophobic interactions within the binding site. nih.gov Similarly, a potent farnesoid X receptor (FXR) agonist featuring a 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety was found to form a crucial hydrogen bond between the isoxazole ring and the residue His447, as well as π-stacking interactions with Trp469. nih.gov

The hydrophobic character of substituents on the isoxazole ring also plays a critical role. The methyl group of this compound contributes to hydrophobic interactions. In the case of the FXR agonist, the dichlorophenyl and isopropyl groups occupy a hydrophobic cavity within the receptor's ligand-binding domain, engaging in favorable van der Waals contacts with several nonpolar residues. nih.gov These hydrophobic interactions are often a major driving force for ligand binding and can significantly influence the compound's potency and selectivity. nih.govnih.gov

Applications and Future Research Directions

Role in Organic Synthesis as a Key Intermediatebenchchem.com

As a key intermediate, 3-Methylisoxazole-5-carbonitrile serves as a fundamental building block in the construction of more elaborate chemical structures. The compound's reactivity is largely governed by the electron-withdrawing nature of the cyano group at the 5-position and the methyl group at the 3-position, which influence the reactivity of the isoxazole (B147169) ring. Its planar structure facilitates π-π stacking interactions, while the cyano group is highly susceptible to nucleophilic substitution and addition reactions, making it a versatile handle for chemical modification.

The chemical versatility of this compound allows it to be a precursor in the synthesis of diverse and complex organic molecules. The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, or tetrazoles, opening pathways to various molecular architectures. For instance, it is utilized in cycloaddition and acylation reactions to create a range of isoxazole derivatives with specific, tailored properties. The electron-deficient nature of the cyano group also facilitates its use in cross-coupling reactions, which are instrumental in synthesizing complex molecules like triazolo-thiadiazines.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. nih.gov this compound, as a 3,5-disubstituted isoxazole, is a valuable building block in drug discovery programs. Its derivatives are explored for a wide range of biological activities. The ability to modify the cyano group allows for the introduction of various pharmacophores, enabling the synthesis of targeted drug candidates. For example, derivatives such as 5-amino-3-methyl-isoxazole-4-carboxylic acid are considered unnatural amino acids that can be incorporated into peptides to create peptidomimetics with enhanced stability and therapeutic potential. nih.govmdpi.com

Table 1: Examples of Derivatives from Isoxazole Scaffolds and Their Applications in Drug Discovery

| Derivative Class | Synthetic Transformation from Nitrile | Target Application / Activity | Reference |

| 5-Methylisoxazole-3-carboxamides | Hydrolysis of nitrile to carboxylic acid, followed by amidation | Antitubercular, Antibacterial | researchgate.net |

| Quinazoline Analogues | Multi-step synthesis using the isoxazole core | FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML) | nih.gov |

| 5-imidazole-3-methylbenz[d]isoxazoles | Annulation and functionalization | CBP/p300 Bromodomain Inhibitors for AML | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives | Transformation of the core structure | Immunomodulatory agents | nih.gov |

Potential as Therapeutic Agentsbenchchem.com

While this compound is primarily a synthetic intermediate, its derivatives have shown significant promise as therapeutic agents across several disease areas. Research indicates that compounds built upon this isoxazole core exhibit a range of biological activities, including immunomodulatory, antimicrobial, and anticancer effects.

Detailed research into these derivatives has revealed specific therapeutic potential:

Immunomodulatory Effects : Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have been shown to regulate the proliferation of immune cells. nih.gov Depending on the specific chemical structure, these compounds can either stimulate or inhibit lymphocyte proliferation and modulate the production of cytokines like IL-1β and TNF-α. nih.gov

Antitubercular and Antibacterial Activity : A series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives, synthesized from the corresponding carboxylic acid, demonstrated significant in vitro activity against Mycobacterium tuberculosis and other bacteria such as Bacillus subtilis and Escherichia coli. researchgate.net

Anticancer Activity : By incorporating the isoxazole scaffold into larger molecules, researchers have developed potent and selective kinase inhibitors. nih.gov One study detailed the creation of 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues that act as highly selective inhibitors of the FLT3 kinase, a key target in acute myeloid leukemia (AML). nih.gov Similarly, 5-imidazole-3-methylbenz[d]isoxazole derivatives have been identified as potent inhibitors of CBP/p300 bromodomains, another important target in AML. nih.gov

Applications in Materials Sciencebenchchem.com

The application of this compound and its derivatives in materials science is an emerging area of research. myskinrecipes.com The heterocyclic structure is valuable in the creation of novel compounds with potential uses in functional materials. myskinrecipes.com While direct applications are still being explored, related structures offer insight into the potential. For instance, the benzo-fused analog, 3-Methylbenzo[d]isoxazole-5-carbonitrile, is noted for its higher aromaticity, suggesting potential utility in materials where electronic properties are key. The inherent properties of the isoxazole ring, such as its planarity and ability to participate in electronic interactions, make it a candidate for incorporation into organic polymers, dyes, or other materials where specific optical or electronic characteristics are desired.

Development of Novel Drug Delivery Systems (e.g., Nanoemulgels)monash.edummsl.czijrti.orgnih.gov

Nanoemulgels are advanced drug delivery systems that combine a nanoemulsion with a gel base, creating a formulation that is stable, non-greasy, and capable of enhancing the skin permeability of drugs. monash.eduijrti.org This system is particularly advantageous for delivering lipophilic (fat-soluble) drugs topically, as it can improve bioavailability while bypassing first-pass metabolism and reducing gastric side effects. mmsl.czijrti.orgnih.gov

Many complex isoxazole derivatives developed for therapeutic use are lipophilic in nature. nih.gov While nanoemulgels represent a promising and effective delivery strategy for such compounds, specific research directly formulating this compound or its immediate derivatives into nanoemulgels was not identified in the searched literature. The connection remains theoretical, based on the suitability of the delivery system for the types of drug molecules often synthesized from this isoxazole building block.

Exploration in Multicomponent Reactions (MCRs)benchchem.comresearchgate.net

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are valued in drug discovery and organic synthesis for their atom economy and ability to rapidly generate molecular complexity. researchgate.net

The isoxazole scaffold, particularly when functionalized with reactive groups like amines, is a valuable participant in MCRs. researchgate.net Amino-substituted isoxazoles, which can be derived from this compound, are known to undergo condensation reactions and form key hydrogen bonds during multicomponent syntheses. Research on related compounds like 3-amino-5-methylisoxazole (B124983) demonstrates their utility as key reaction partners in various MCRs, highlighting the potential of this class of compounds to serve as building blocks for structurally diverse and complex heterocyclic systems in a highly efficient manner. researchgate.net

Environmental Fate and Biodegradation Studies (e.g., as byproduct of sulfamethoxazole (B1682508) degradation)

While this compound itself is a subject of chemical research, its direct role as a major environmental byproduct is not extensively documented in the provided search results. Instead, the focus of environmental studies related to the isoxazole ring structure centers on 3-amino-5-methylisoxazole (3A5MI) , a primary and persistent degradation product of the widely used antibiotic sulfamethoxazole (SMX). nih.govnih.gov The isoxazole moiety is a core component of sulfamethoxazole, and upon degradation, it releases 3A5MI into the environment. nih.govsigmaaldrich.com This byproduct is noted for its potential toxicity and environmental risk, prompting research into its biodegradation. nih.gov

Microbial degradation is considered an environmentally friendly and cost-effective method for eliminating pollutants like 3A5MI. nih.gov Studies have identified several bacterial strains capable of degrading this compound. For instance, a microbial fuel cell (MFC) reactor was shown to effectively degrade not only SMX but also its byproduct, 3A5MI, which can be further mineralized. nih.gov In one study, approximately 85% of a 20 ppm SMX solution was degraded within 12 hours, a significantly faster rate than previously reported in other literature. nih.gov

Specific bacterial strains have been isolated and studied for their efficacy in breaking down these compounds. The bacterial strain Sphingobacterium mizutaii LLE5, isolated from activated sludge, can utilize SMX as its sole carbon source and degrade it with high efficiency. nih.gov Under optimal conditions (30.8 °C, pH 7.2), this strain degraded 93.87% of a 50 mg/L SMX concentration within seven days, with 3A5MI identified as one of the key intermediate metabolites in the degradation pathway. nih.gov

The table below summarizes the findings of a study on the degradation of sulfamethoxazole and its byproducts by various bacterial strains.

| Bacterial Strain | Compound | Initial Concentration | Degradation Rate | Time Frame |

| Ochrobactrum sp. SMX-PM1-SA1 | Sulfamethoxazole | 5 mg L⁻¹ | 45.2% | 288 h |

| Labrys sp. SMX-W1-SC11 | Sulfamethoxazole | 5 mg L⁻¹ | 62.2% | 288 h |

| Gordonia sp. SMX-W2-SCD14 | Sulfamethoxazole | 5 mg L⁻¹ | 51.4% | 288 h |

| All three strains | 3-amino-5-methylisoxazole | 4 mg L⁻¹ | Complete | 120 h |

| This data is compiled from a study on the biodegradation of sulfamethoxazole by bacteria from three different origins. |

Future research in this area will likely continue to explore and optimize microbial degradation processes for SMX and its persistent byproducts like 3A5MI to mitigate their environmental impact.

Targeted Research for Specific Disease Models

While direct research specifically targeting this compound in the context of Alzheimer's disease and schizophrenia is not prominent in the available literature, the broader isoxazole scaffold is a key feature in various compounds being investigated for these conditions. The isoxazole ring is recognized for its utility in developing new therapeutic agents with potentially improved potency and lower toxicity. mdpi.com

Alzheimer's Disease: Research into novel treatments for Alzheimer's disease (AD), a progressive neurodegenerative disorder, has explored isoxazole-containing compounds. nih.gov A recent study focused on designing and synthesizing a new series of indole-isoxazole carbohydrazide (B1668358) derivatives as potential multi-target anti-Alzheimer's agents. nih.gov These compounds were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of AD. One derivative, compound 5d , demonstrated the highest potency as an AChE inhibitor and also showed promising inhibitory potential against BACE1, another key target in AD research. nih.gov This highlights the potential of the isoxazole framework in designing multi-target ligands for complex diseases like Alzheimer's. nih.gov

Schizophrenia: In the field of schizophrenia research, particularly concerning cognitive impairments associated with the condition (CIAS), isoxazole structures are also relevant. nih.gov A novel selective α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor (AMPAR) potentiator, named LT-102 , has been evaluated for its potential to treat CIAS. nih.gov Although this is not this compound, the core structure is related. LT-102 was found to ameliorate cognitive deficits in a phencyclidine-induced model of schizophrenia by enhancing synaptic function, suggesting it could be a potential therapeutic candidate. nih.gov Studies on the risk factors for schizophrenia have also investigated various biochemical pathways, though direct links to this compound are not established. nih.gov

The table below summarizes research on isoxazole derivatives in relevant disease models.

| Disease Model | Investigated Compound Class/Name | Key Target(s) | Notable Finding |

| Alzheimer's Disease | Indole-isoxazole carbohydrazides (e.g., compound 5d) | Acetylcholinesterase (AChE), BACE1 | Compound 5d showed potent and selective AChE inhibition and promising BACE1 inhibition. nih.gov |

| Schizophrenia (Cognitive Impairment) | AMPAR Potentiator (LT-102) | α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor (AMPAR) | LT-102 reversed cognitive deficits in a mouse model by enhancing synaptic function. nih.gov |

Future research may involve further modification of the isoxazole scaffold, including derivatives of this compound, to develop more selective and effective agents for these and other neurological disorders.

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles. nih.govnih.gov While specific green synthesis protocols for this compound are not detailed in the search results, several studies demonstrate eco-friendly methods for structurally related isoxazole derivatives.

One prominent approach involves the use of multicomponent reactions (MCRs) in benign solvent systems. nih.govrsc.org For example, a green protocol has been developed for the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones . This method utilizes an agro-waste-based catalyst (Water Extract of Orange Fruit Peel Ash, WEOFPA) and glycerol (B35011) as a solvent medium. nih.gov The reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride under these conditions offers several advantages, including being environmentally friendly, efficient, and avoiding hazardous solvents, with product yields ranging from 86–92%. nih.govrsc.org

Another green synthesis strategy has been developed for 5-amino-isoxazole-4-carbonitriles . nih.govnih.gov This method employs a deep eutectic solvent (DES), specifically a mixture of potassium carbonate and glycerol, as the catalytic reaction medium. nih.gov The multicomponent reaction between malononitrile, hydroxylamine hydrochloride, and various aldehydes in this system is efficient, economical, rapid, and proceeds under mild conditions, providing a sustainable route to functionalized isoxazoles. nih.govnih.gov Other green approaches for similar isoxazole structures involve using recoverable solid catalysts like Sn(II)-Mont K10 in water under ultrasound irradiation or using basic organocatalysts like potassium phthalimide. researchgate.net

The table below outlines different green chemistry approaches for synthesizing isoxazole derivatives.

| Isoxazole Derivative | Green Chemistry Approach | Catalyst/Medium | Key Advantages |

| 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | Multicomponent reaction | Agro-waste catalyst (WEOFPA) in glycerol | Benign, eco-friendly, efficient, avoids hazardous solvents, high yield (86-92%). nih.govrsc.org |

| 5-amino-isoxazole-4-carbonitriles | Multicomponent reaction | Deep Eutectic Solvent (Glycerol/K₂CO₃) | Environmentally friendly, economical, rapid, mild conditions. nih.gov |